7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione
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Description
7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications
Toxicological Evaluation of Structurally Related Flavors
A toxicological evaluation was conducted on two flavors with modifying properties, which, while not the exact compound , share structural similarities in terms of the presence of complex organic functionalities. The study aimed to assess their safety for use in food and beverage applications. Both compounds exhibited minimal oxidative metabolism in vitro, were poorly absorbed, rapidly eliminated, and showed no genotoxic concerns. The findings suggest a potential for the safe use of similarly structured compounds in food-related applications (Arthur et al., 2015).
Conformational Effects in Chemical Reactions
Research on the conformational effects during the rearrangements of thermally generated oxygen diradicals provides insights into the molecular behavior of complex organic compounds under thermal stress. Such studies are essential for understanding the stability and reactivity of novel compounds, including those with a thiazepan backbone (Adam & Baeza, 1972).
Oxidative Cleavage Studies
Investigations into the oxidative cleavage of the CC triple bond in acetylenic hydrocarbons reveal the formation of interesting products, including α-dicarbonyl compounds. Such studies offer valuable insights into the oxidative stability and potential metabolic pathways of complex organic molecules, which may be relevant for assessing the behavior of "1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-phenylbutan-1-one" under similar conditions (Rao & Pritzkow, 1987).
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-2-19(17-9-5-3-6-10-17)21(23)22-14-13-20(26(24,25)16-15-22)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKHOSQDWTHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.